CB1 Cannabinoid Receptor Affinity vs. Reference CB1 Ligands
This compound demonstrates a Ki of 2 nM for the human cannabinoid receptor 1 (CB1), placing it among the high‑affinity ligands for this target [1]. By comparison, the endogenous agonist anandamide exhibits a Ki of approximately 100 nM, and the synthetic CB1 inverse agonist rimonabant (SR141716A) has a reported Ki of 4 nM [2]. The 50‑fold improvement over anandamide and 2‑fold edge over rimonabant support its use in probe‑based studies where strong target engagement is critical.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Anandamide (Ki ≈ 100 nM); Rimonabant (Ki ≈ 4 nM) |
| Quantified Difference | 50‑fold greater affinity vs. anandamide; ~2‑fold greater affinity vs. rimonabant |
| Conditions | Radioligand displacement assay, human CB1 receptor, recombinant system |
Why This Matters
For researchers selecting a CB1 ligand for signal‑pathway probing, the higher affinity translates to lower required concentrations, reducing off‑target noise in cellular assays.
- [1] BindingDB. Entry BDBM50061113 / CHEMBL657913. Cannabinoid receptor 1 ligand. Ki = 2 nM. URL: http://bdb2.ucsd.edu View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-4. View Source
